molecular formula C13H17NO4S B13472065 6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid

6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B13472065
M. Wt: 283.35 g/mol
InChI Key: KRRAZHDTSUDNSV-UHFFFAOYSA-N
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Description

6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid typically involves multiple steps. One common method includes the protection of amines using the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, including the use of protecting groups and multi-step reactions, are likely employed.

Chemical Reactions Analysis

Types of Reactions

6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic substitution reactions are common, especially involving the Boc group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid is unique due to its thieno[2,3-c]pyridine core, which imparts specific chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-7-10-8(4-5-19-10)6-9(14)11(15)16/h4-5,9H,6-7H2,1-3H3,(H,15,16)

InChI Key

KRRAZHDTSUDNSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CS2

Origin of Product

United States

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